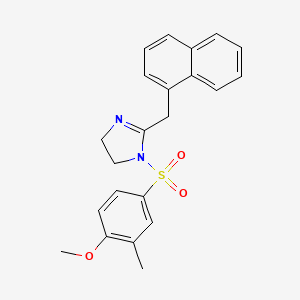![molecular formula C14H12BrN5 B7431429 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-8470 and belongs to the class of pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of BRD-8470 involves its ability to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. This results in the inhibition of cell proliferation and induction of cell cycle arrest.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD-8470 has an inhibitory effect on the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells. Moreover, the compound has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of GSK3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BRD-8470 in lab experiments is its specificity towards kinases, which makes it a useful tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Direcciones Futuras
There are several future directions for the research on BRD-8470. One of the potential areas of research is the development of more potent and selective inhibitors of kinases using BRD-8470 as a lead compound. Another area of research is the investigation of the role of BRD-8470 in the treatment of neurodegenerative disorders, such as Parkinson's disease. Furthermore, the compound's potential in the treatment of other diseases, such as diabetes and inflammation, can also be explored.
Conclusion:
In conclusion, 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit kinases makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. However, further research is needed to explore its full potential and limitations.
Métodos De Síntesis
The synthesis of 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine can be achieved through a multistep process. One of the commonly used methods is the reaction between 5-bromo-2-chloropyrimidine and 4-(1-methylpyrazol-4-yl)aniline in the presence of a base.
Aplicaciones Científicas De Investigación
The compound BRD-8470 has shown potential applications in scientific research. It has been found to be an effective inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). This makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-20-9-11(6-18-20)10-2-4-13(5-3-10)19-14-16-7-12(15)8-17-14/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVHQQPBUJZVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)
![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)

![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431461.png)
![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)